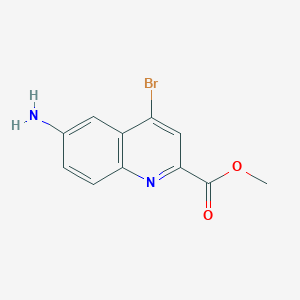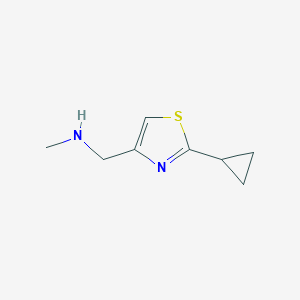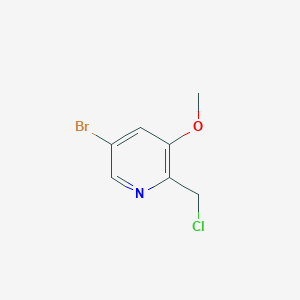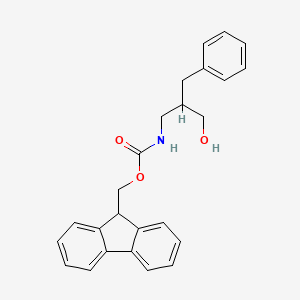
2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate is a complex organic compound characterized by the presence of iodine atoms and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate typically involves multiple steps, starting from the appropriate benzoic acid derivative. The process includes iodination, acetylation, and amide formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of 2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diacetamido-2,4,6-triiodobenzoic acid: Shares structural similarities but lacks the amino-oxoethyl group.
2-Ethoxy-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate: Similar in structure but with an ethoxy group instead of an amino group.
Uniqueness
2-Amino-2-oxoethyl 3,5-diacetamido-2,4,6-triiodobenzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of iodine atoms and amide groups makes it particularly valuable in medical imaging and as a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H12I3N3O5 |
|---|---|
Poids moléculaire |
670.96 g/mol |
Nom IUPAC |
(2-amino-2-oxoethyl) 3,5-diacetamido-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C13H12I3N3O5/c1-4(20)18-11-8(14)7(13(23)24-3-6(17)22)9(15)12(10(11)16)19-5(2)21/h3H2,1-2H3,(H2,17,22)(H,18,20)(H,19,21) |
Clé InChI |
OTAOZPQJJOPPTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC(=O)N)I)NC(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)







![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)



![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
